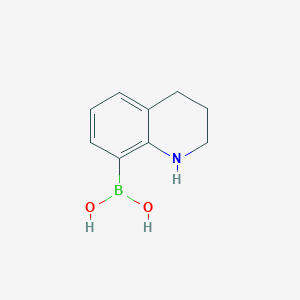
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid is an organoboron compound with the molecular formula C9H12BNO2. It is a boronic acid derivative of tetrahydroquinoline, a heterocyclic compound containing a nitrogen atom in its ring structure. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid typically involves the reaction of tetrahydroquinoline with boronic acid reagents. One common method is the hydroboration of tetrahydroquinoline using borane (BH3) or boronic esters, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in solvents like ethanol or toluene.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or alkenyl compounds.
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The compound’s boron atom can also interact with biological molecules, potentially inhibiting enzymes or modulating cellular pathways .
Comparación Con Compuestos Similares
Phenylboronic acid: A widely used boronic acid in organic synthesis.
(1,2,3,6-Tetrahydropyridine-4-yl)boronic acid: Another boronic acid derivative with similar reactivity.
(2,3,4-Trimethoxyphenyl)boronic acid: Used in the synthesis of heteroaryl compounds and as enzyme inhibitors.
Uniqueness: (1,2,3,4-Tetrahydroquinolin-8-yl)boronic acid is unique due to its tetrahydroquinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring selective reactivity .
Propiedades
Fórmula molecular |
C9H12BNO2 |
|---|---|
Peso molecular |
177.01 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydroquinolin-8-ylboronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11-13H,2,4,6H2 |
Clave InChI |
ZJSXTSZHFZNFLZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)CCCN2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


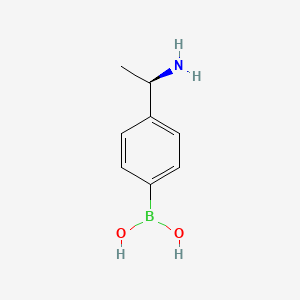
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
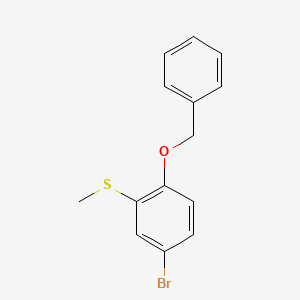
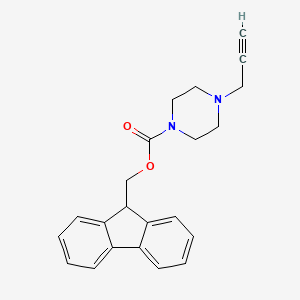
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
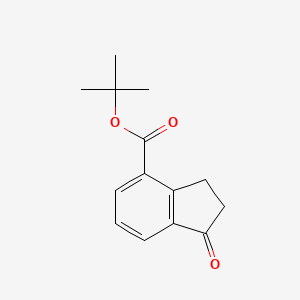


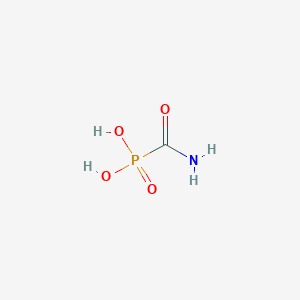


![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
